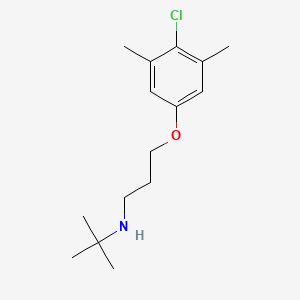![molecular formula C11H9F2N3OS B5158380 3,5-difluoro-N-[2-(1,3-thiazol-2-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B5158380.png)
3,5-difluoro-N-[2-(1,3-thiazol-2-yl)ethyl]-2-pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-difluoro-N-[2-(1,3-thiazol-2-yl)ethyl]-2-pyridinecarboxamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. It is a pyridinecarboxamide derivative that has been synthesized using specific methods to ensure its purity and efficacy.
Wirkmechanismus
The mechanism of action of 3,5-difluoro-N-[2-(1,3-thiazol-2-yl)ethyl]-2-pyridinecarboxamide involves its interaction with specific enzymes and receptors. It has been found to inhibit the activity of certain enzymes such as histone deacetylase (HDAC) and phosphodiesterase (PDE), which are involved in various cellular processes. It also interacts with specific receptors such as adenosine receptors and G protein-coupled receptors (GPCRs), resulting in various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,5-difluoro-N-[2-(1,3-thiazol-2-yl)ethyl]-2-pyridinecarboxamide depend on its mechanism of action. It has been found to exhibit anti-inflammatory effects by inhibiting the activity of HDAC, which is involved in the regulation of inflammatory genes. It also exhibits antitumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Furthermore, it has been found to exhibit antiviral activity by inhibiting the activity of specific enzymes involved in viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3,5-difluoro-N-[2-(1,3-thiazol-2-yl)ethyl]-2-pyridinecarboxamide is its potency and specificity towards specific enzymes and receptors, making it a potential candidate for drug development. However, its limitations include its potential toxicity and side effects, which need to be thoroughly investigated before its clinical application.
Zukünftige Richtungen
The potential applications of 3,5-difluoro-N-[2-(1,3-thiazol-2-yl)ethyl]-2-pyridinecarboxamide are vast, and further research is required to explore its full potential. Some of the future directions include the development of novel analogs with improved potency and specificity, investigation of its potential as a therapeutic agent for various diseases, and further elucidation of its mechanism of action. Additionally, its potential as a tool compound for studying specific enzymes and receptors needs to be explored in detail.
Conclusion:
3,5-difluoro-N-[2-(1,3-thiazol-2-yl)ethyl]-2-pyridinecarboxamide is a potent chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. Its synthesis method ensures its purity and efficacy, making it suitable for scientific research applications. Its mechanism of action involves its interaction with specific enzymes and receptors, resulting in various biochemical and physiological effects. Its potential as a therapeutic agent for various diseases and as a tool compound for studying specific enzymes and receptors needs to be explored in detail in future research.
Synthesemethoden
The synthesis of 3,5-difluoro-N-[2-(1,3-thiazol-2-yl)ethyl]-2-pyridinecarboxamide involves several steps, including the reaction of 2-pyridinecarboxylic acid with thionyl chloride to form 2-pyridinecarboxylic acid chloride. The intermediate product is then reacted with 2-(1,3-thiazol-2-yl)ethylamine to form the desired compound. The final product is purified using various techniques such as column chromatography, recrystallization, and HPLC. The synthesis method ensures the purity and efficacy of the compound, making it suitable for scientific research applications.
Wissenschaftliche Forschungsanwendungen
3,5-difluoro-N-[2-(1,3-thiazol-2-yl)ethyl]-2-pyridinecarboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against specific enzymes and receptors, making it a potential candidate for drug development. It has also been studied for its anti-inflammatory, antitumor, and antiviral activities.
Eigenschaften
IUPAC Name |
3,5-difluoro-N-[2-(1,3-thiazol-2-yl)ethyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3OS/c12-7-5-8(13)10(16-6-7)11(17)15-2-1-9-14-3-4-18-9/h3-6H,1-2H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKKFRCHQZOMGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CCNC(=O)C2=C(C=C(C=N2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-difluoro-N-[2-(1,3-thiazol-2-yl)ethyl]-2-pyridinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5158310.png)

![N-(3-chlorobenzyl)-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5158321.png)

![4-(4-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenol](/img/structure/B5158331.png)
![2-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-N-(3-chlorophenyl)acetamide](/img/structure/B5158337.png)

![2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B5158348.png)
![1,3,7-trimethyl-8-[4-(4-nitrophenyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5158351.png)
![1-{4-[4-(2-pyrimidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5158357.png)
![4-[(5-bromo-2-furyl)methylene]-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5158362.png)
![methyl 1,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5158368.png)
